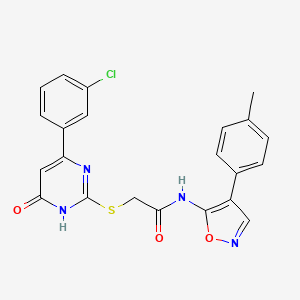

N-(2,5-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,5-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Anode Oxidation in Organic Synthesis

Research on the electrolysis of furan-2-carboxylic and related acids in dimethylformamide demonstrates the chemical's utility in synthesizing novel compounds through anodic oxidation. This process, conducted on platinum electrodes, yields products like N-(2-furoyloxymethyl)-N-methylformamide, indicating the compound's relevance in developing synthetic methodologies in organic chemistry (Konstantinov, Shelepin, & Koloskova, 1971).

Binding Affinity and DNA Interaction

The compound furamidine, structurally similar to N-(2,5-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide, exhibits a high binding affinity to DNA sequences. Its interaction mechanism, involving direct hydrogen bonds with DNA bases, showcases its potential application in studies related to DNA-binding drugs and their development for therapeutic purposes (Laughton et al., 1995).

Sustainable Polymer Synthesis

The enzymatic polymerization of furan-2,5-dicarboxylic acid-based compounds, akin to N-(2,5-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide, presents a viable route towards sustainable polymers. These furanic-aliphatic polyamides offer a greener alternative to conventional polymers, with applications in high-performance materials (Jiang et al., 2015).

Antiprotozoal Activity

Research into the antiprotozoal properties of related furan compounds has uncovered their potential in treating protozoan infections. The exploration of novel dicationic imidazo[1,2-a]pyridines demonstrates the importance of furan derivatives in developing new antiprotozoal agents (Ismail et al., 2004).

Inhibitors of Viral Infections

Furan-carboxamide derivatives have been identified as novel inhibitors against lethal H5N1 influenza A virus. The structural analysis and synthesis of these compounds highlight their significance in the search for new antiviral drugs (Yongshi et al., 2017).

Eigenschaften

IUPAC Name |

N-(2,5-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-14-8-9-15(2)18(12-14)21-20(22)19-11-10-17(24-19)13-23-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJWRUWZVMQZLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-5-(phenoxymethyl)furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-5-yl}-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2587842.png)

![N-(4-acetamido-3-chlorophenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2587853.png)

![N-(1-cyanocyclohexyl)-2-[[5-[(2-fluorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2587856.png)